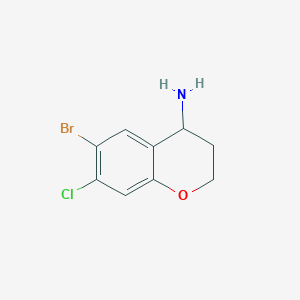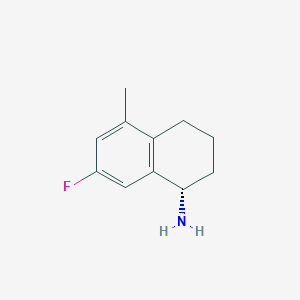
1-(4-Methoxyphenyl)-3-methylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-methylbutan-2-amine is an organic compound that belongs to the class of phenethylamines It is characterized by a methoxy group attached to the benzene ring and a methyl group attached to the butan-2-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-methylbutan-2-amine can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenylacetonitrile with 2-bromo-3-methylbutane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. After the reaction, the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and advanced purification techniques like distillation and crystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Methoxyphenyl)-3-methylbutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH) with alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted phenethylamines
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-3-methylbutan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxyphenyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets in the body. It is believed to act as a serotonin releasing agent, binding to serotonin receptors and promoting the release of serotonin from synaptic vesicles. This action can influence mood, cognition, and other neurological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyamphetamine: A compound with similar structural features but different pharmacological properties.
1-(4-Methoxyphenyl)-2-aminopropane: Another phenethylamine derivative with distinct biological activities.
4-Methoxyphenylacetonitrile: A precursor in the synthesis of various methoxy-substituted phenethylamines.
Uniqueness
1-(4-Methoxyphenyl)-3-methylbutan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-methylbutan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-9(2)12(13)8-10-4-6-11(14-3)7-5-10/h4-7,9,12H,8,13H2,1-3H3 |
Clé InChI |
RVYFDOMQGUWFOF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC1=CC=C(C=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1S,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13043695.png)
![1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13043713.png)





![N-[(3,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B13043743.png)



